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molecular formula K2CO3<br>CK2O3 B104465 Potassium carbonate CAS No. 584-08-7

Potassium carbonate

Cat. No. B104465
M. Wt: 138.205 g/mol
InChI Key: BWHMMNNQKKPAPP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US08771403B2

Procedure details

Heating a slurry with the initial composition of 50 ml water, 38.18 g KHCO3, and 23.65 g K2CO3 at 126.5° C. and 1.4 atm. produced 36.58 g K2CO3 and 11.65 g CO2, and the pH in the solution was 11.43. The total energy demand was estimated to be 2714 kJ/kg CO2, including 1042 sensible heat, 193 latent heat, and 1479 enthalpy.
[Compound]
Name
KHCO3
Quantity
38.18 g
Type
reactant
Reaction Step One
Name
Quantity
23.65 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])([O-:3])=[O:2].[K+:5].[K+]>O>[C:1]([O-:4])([O-:3])=[O:2].[K+:5].[K+:5].[C:1](=[O:3])=[O:2] |f:0.1.2,4.5.6|

Inputs

Step One
Name
KHCO3
Quantity
38.18 g
Type
reactant
Smiles
Name
Quantity
23.65 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)([O-])[O-].[K+].[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 36.58 g
Name
Type
product
Smiles
C(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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